
(2S)-2-amino-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-aspartic 4-semialdehyde is an aldehydic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a L-aspartate 4-semialdehyde. It is a tautomer of a L-aspartic acid 4-semialdehyde betaine.
L-Aspartic 4-semialdehyde, also known as aspartate beta-semialdehyde, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Aspartic 4-semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). L-Aspartic 4-semialdehyde exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, L-aspartic 4-semialdehyde can be found in a number of food items such as red raspberry, komatsuna, chervil, and celery stalks. This makes L-aspartic 4-semialdehyde a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis : Studies have demonstrated the importance of 4-oxobutanoic acid derivatives in molecular docking and structural analysis. These compounds exhibit good biological activities, making them significant in pharmacological research (Vanasundari et al., 2018).
Vibrational Spectroscopy and Molecular Structure : Research has been conducted on the vibrational spectroscopy and molecular structure of 4-oxobutanoic acid derivatives, providing insights into their electronic properties and potential applications in material science (Raju et al., 2015).
Psychotropic Activity Spectrum : A study explored the psychotropic activity of 4-oxobutanoic acid derivatives, showing various effects on cognitive potential and suggesting their potential use in developing new pharmaceutical substances (Pulina et al., 2022).
Enzymatic Assays and Biological Roles : Research involving 4-oxobutanoic acid derivatives has been instrumental in enzymatic assays, indicating their role in understanding enzyme activities and biological processes (Song et al., 2010).
Nonlinear Optical Applications : Studies on 4-oxobutanoic acid derivatives have also been conducted in the context of nonlinear optical applications, indicating their potential use in material sciences and technology (Shiraiwa et al., 1997).
Eigenschaften
CAS-Nummer |
2338-03-6 |
|---|---|
Produktname |
(2S)-2-amino-4-oxobutanoic acid |
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
(2S)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
HOSWPDPVFBCLSY-VKHMYHEASA-N |
Isomerische SMILES |
C(C=O)[C@@H](C(=O)O)N |
SMILES |
C(C=O)C(C(=O)O)N |
Kanonische SMILES |
C(C=O)C(C(=O)O)N |
Andere CAS-Nummern |
15106-57-7 |
Physikalische Beschreibung |
Solid |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




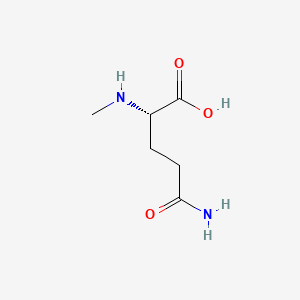
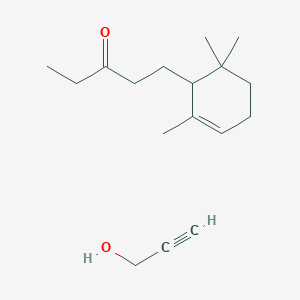
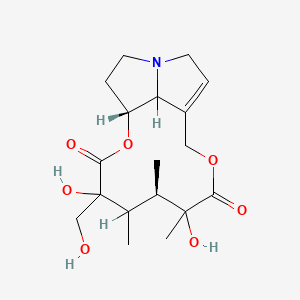



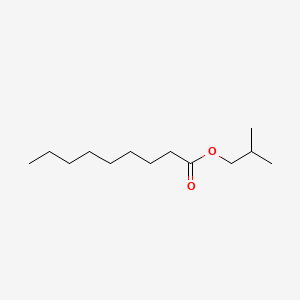
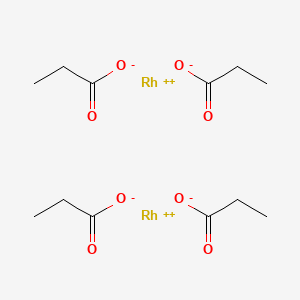
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)

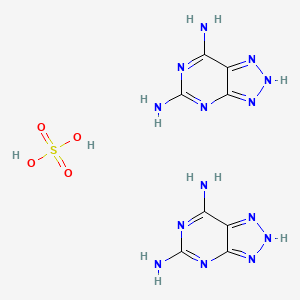
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
